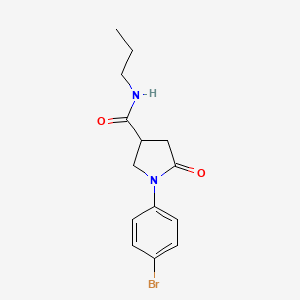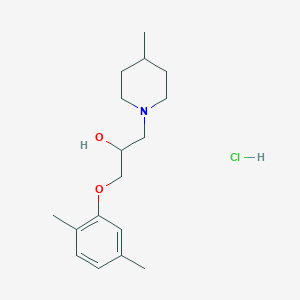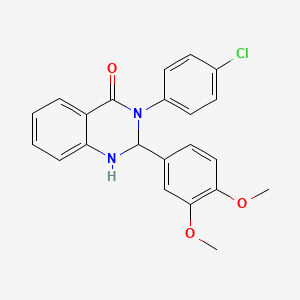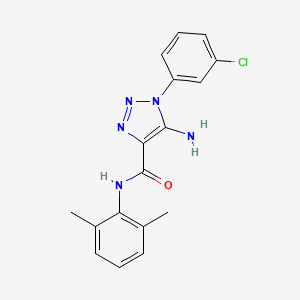![molecular formula C16H20N2 B5213471 4-[(3-methyl-1-piperidinyl)methyl]quinoline](/img/structure/B5213471.png)
4-[(3-methyl-1-piperidinyl)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methyl-1-piperidinyl)methyl]quinoline, also known as MPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of quinoline derivatives and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-[(3-methyl-1-piperidinyl)methyl]quinoline involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has been shown to inhibit the activity of various kinases such as protein kinase C and cyclin-dependent kinase, which are involved in the regulation of cell growth and proliferation. 4-[(3-methyl-1-piperidinyl)methyl]quinoline also inhibits the activity of various transcription factors such as NF-kappaB, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-[(3-methyl-1-piperidinyl)methyl]quinoline has been shown to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective effects. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has also been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines such as TNF-alpha and IL-6. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has also been shown to exhibit neuroprotective effects by inhibiting the formation of amyloid-beta plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(3-methyl-1-piperidinyl)methyl]quinoline in lab experiments is its potent pharmacological properties, which make it an ideal candidate for studying various diseases. However, one of the limitations of using 4-[(3-methyl-1-piperidinyl)methyl]quinoline in lab experiments is its toxicity, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the research on 4-[(3-methyl-1-piperidinyl)methyl]quinoline. One of the future directions is to study the potential therapeutic applications of 4-[(3-methyl-1-piperidinyl)methyl]quinoline in other diseases such as diabetes and cardiovascular diseases. Another future direction is to study the potential side effects of 4-[(3-methyl-1-piperidinyl)methyl]quinoline and its toxicity profile. Additionally, further research is needed to elucidate the exact mechanism of action of 4-[(3-methyl-1-piperidinyl)methyl]quinoline and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 4-[(3-methyl-1-piperidinyl)methyl]quinoline involves the reaction of 3-methylpiperidine with 2-chloro-3-formylquinoline in the presence of a base such as sodium hydride. The resulting compound is then reduced to 4-[(3-methyl-1-piperidinyl)methyl]quinoline using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
4-[(3-methyl-1-piperidinyl)methyl]quinoline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has also been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
4-[(3-methylpiperidin-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13-5-4-10-18(11-13)12-14-8-9-17-16-7-3-2-6-15(14)16/h2-3,6-9,13H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHPWGJFYXFZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylpiperidin-1-yl)methyl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)

![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)





![(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5213450.png)
![3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5213463.png)
![2-adamantyl[2-(dimethylamino)ethyl]amine](/img/structure/B5213489.png)